molecular formula C8H10BrNO2 B1292045 5-Bromo-2-(2-methoxyethoxy)pyridine CAS No. 212961-29-0

5-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No.: B1292045
CAS No.: 212961-29-0
M. Wt: 232.07 g/mol
InChI Key: SSLGCBWBEBJXFC-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)pyridine: is an organic compound with the molecular formula C8H10BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a 2-(2-methoxyethoxy) group at the 2-position of the pyridine ring makes this compound unique. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine typically involves the reaction of 5-Bromo-2-nitropyridine with 2-Methoxyethanol . The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate . The nitro group is reduced to an amino group, which is then substituted by the 2-(2-methoxyethoxy) group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)pyridine can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which can then undergo further functionalization.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products:

    Substituted Pyridines: Products formed by substitution reactions.

    Pyridine N-oxides: Products formed by oxidation reactions.

    Aminopyridines: Products formed by reduction reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-methoxyethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)pyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the 2-(2-methoxyethoxy) group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-(2-hydroxyethoxy)pyridine
  • 5-Bromo-2-(2-ethoxyethoxy)pyridine

Comparison: Compared to its similar compounds, 5-Bromo-2-(2-methoxyethoxy)pyridine has a unique combination of functional groups that can influence its reactivity and applications. The presence of the 2-(2-methoxyethoxy) group provides additional flexibility and solubility, which can be advantageous in certain synthetic and biological applications. Its bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLGCBWBEBJXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.25 mL 2-methoxyethanol (3.17 mmol) are added to a mixture of 80 mg (3.17 mmol) sodium hydride and 5 mL THF. The mixture is stirred at rt for 10 min. Subsequently, 500 mg (2.11 mmol) 2,5-dibromopyridine are added and the mixture is stirred for 5 h at 75° C. After that time, the reaction mixture is diluted with sat. aq. NaHCO3 solution and extracted with EtOAc. The organic layer is dried over magnesium sulphate and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, PE/EtOAc 85/15).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of NaH 55% (133 mg, 3.06 mmol) in DME (3 ml) was cooled to 0° C., then 2-methoxyethanol (Aldrich, Buchs, Switzerland, 0.362 ml, 4.58 mmol) was added. The solution was stirred at rt for 15 min. After that 5-bromo-2-chloropyridine (Aldrich, Buchs, Switzerland, 294 mg, 1.528 mmol) was added and the RM was heated by microwaves at 150° C. for 10 min. Then the RM was quenched with saturated aqueous NaHCO3 (50 ml) and extracted with EtOAc (2×). The combined organic layers were washed with brine (2×), dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by MPLC (hexane/EtOAc 0 to 30%). The fractions containing product were evaporated together to give the title compound as a colorless oil. (LC-MS: tR 1.20 min (Method B); M+H=232, 234 (Br-pattern) MS-ES. 1H-NMR (d6-DMSO, 400 MHz) 8.28.8.21 (m, 1H), 7.91-7.84 (m, 1H), 6.86-6.79 (m, 1H), 4.31 (t, 2H), 3.62 (t, 2H), 3.26 (s, 3H))
Name
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.362 mL
Type
reactant
Reaction Step Two
Quantity
294 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of sodium (591 mg, 24.6 mmol) in 2-methoxyethanol (20 mL) was added a solution of 5-bromo-2-nitropyridine (17-1, 5.00 g, 24.6 mmol) in 2-methoxyethanol (10 mL) at room temperature. The reaction mixture was stirred at reflux for 2.5 h. The solution was concentrated and the residue was diluted with CH2Cl2 and H2O. The organic layer was dried and evaporated under reduced pressure to give 5-bromo-2-(2-methoxyethoxy)pyridine (17-2, 4.9 g) in 86% yield: 1H NMR (500 MHz, CDCl3) δ 8.16 (d, J=2.6 Hz, 1 H), 7.64 (dd, J=8.7, 2.6 Hz, 1 H), 6.72 (d, J=8.7 Hz, 1 H), 4.43 (t, J=6.6 Hz, 2 H), 3.73 (t, 2H), 3.41 (s, 3 H). ESI-MS: m/z 232.0 (M+H)+.
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

0.25 mL 2-methoxyethanol (3.17 mmol) are added to a mixture of 80 mg (3.17 mmol) sodium hydride in 5 mL THF. The reaction mixture is stirred at r.t. for 10 min before 500 mg (2.11 mmol) 2,5-dibromopyridine are added. After 5 h at 75° C. the reaction mixture is diluted with half sat.aq. NaHCO3 solution and extracted with EtOAc. The organic layer is dried with MgSO4 and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, PE/EtOAc 85/15).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

1.1 g sodium and 2.5 g 2,5-dibromo-pyridine are added to 50 ml 2-methoxy-ethanol. The reaction mixture is heated to 90° C. and stirred for a further 2.5 hrs, then poured onto 75 ml of a saturated sodiumhydrogen carbonate solution and extracted three times with methylenchloride. The organic phases are combined, dried over sodium sulphate and concentrated and the residue is destilled. 2.2 g 5-Bromo-2-(2-methoxy-ethoxy)-pyridine are obtained., bp. 135° C./0.1 mbar MS (EI): 231 (M).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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